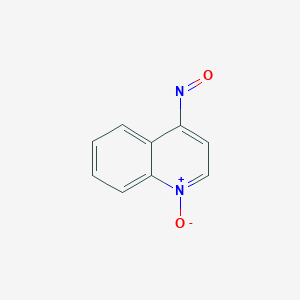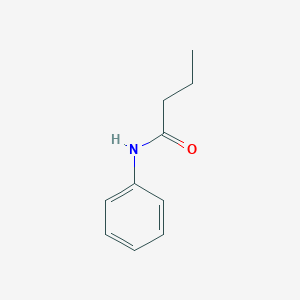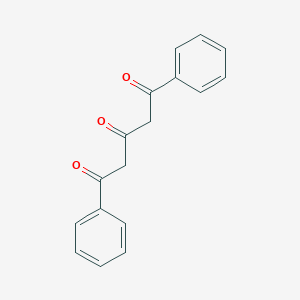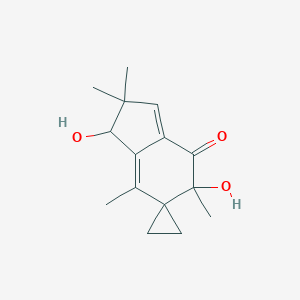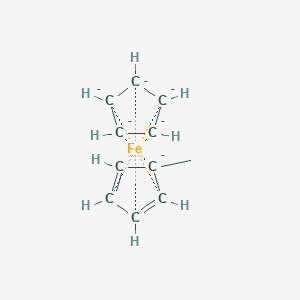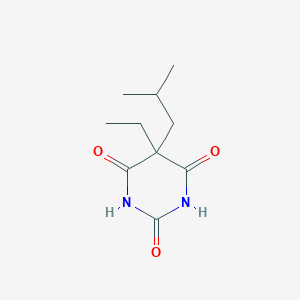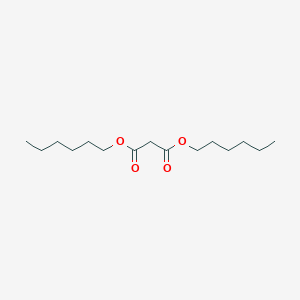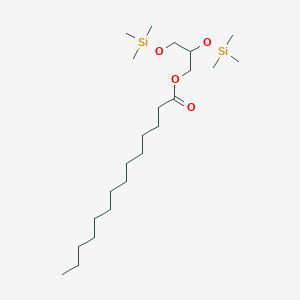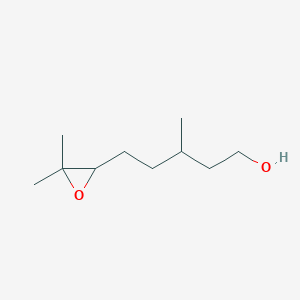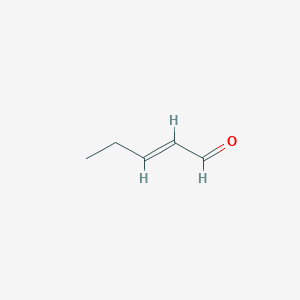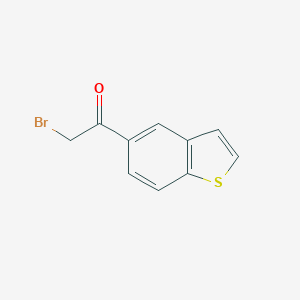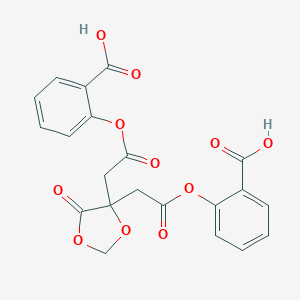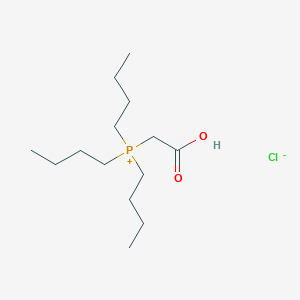
Tributyl(carboxymethyl)phosphanium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Tributyl(carboxymethyl)phosphanium chloride, also known as [P(CBn)3][Cl], is a phosphonium-based ionic liquid that has been gaining attention in the field of chemistry and materials science. This compound has unique physicochemical properties that make it suitable for various applications, including catalysis, electrochemistry, and materials synthesis. In
作用機序
The mechanism of action of tributyl(carboxymethyl)phosphanium chloride is not fully understood. However, it is believed that the compound acts as a Lewis acid catalyst, which activates the substrate by forming a complex with it. This complex then undergoes a chemical reaction, resulting in the formation of the desired product.
生化学的および生理学的効果
There is limited information available on the biochemical and physiological effects of tributyl(carboxymethyl)phosphanium chloride. However, studies have shown that this compound is relatively non-toxic and does not cause any significant adverse effects on human health. It is also biodegradable and does not accumulate in the environment.
実験室実験の利点と制限
One of the main advantages of tributyl(carboxymethyl)phosphanium chloride is its high stability and low volatility, which makes it suitable for use in various laboratory experiments. It is also relatively easy to handle and store. However, one of the main limitations of this compound is its high cost, which may limit its use in large-scale applications.
将来の方向性
There are several future directions for the study of tributyl(carboxymethyl)phosphanium chloride. One potential area of research is the development of new synthetic methods for this compound that are more cost-effective and environmentally friendly. Another potential area of research is the exploration of new applications for this compound, particularly in the field of materials science. Finally, further studies are needed to fully understand the mechanism of action of tributyl(carboxymethyl)phosphanium chloride and its potential applications in various fields of chemistry and materials science.
科学的研究の応用
Tributyl(carboxymethyl)phosphanium chloride has been extensively studied for its potential applications in various fields of chemistry and materials science. This compound has been used as a catalyst in various organic reactions, including the synthesis of benzimidazoles, cyclopropanes, and α-amino phosphonates. It has also been used as an electrolyte in electrochemical applications, such as electroplating and electrochemical sensors.
特性
CAS番号 |
1519-43-3 |
|---|---|
製品名 |
Tributyl(carboxymethyl)phosphanium chloride |
分子式 |
C14H30ClO2P |
分子量 |
296.81 g/mol |
IUPAC名 |
tributyl(carboxymethyl)phosphanium;chloride |
InChI |
InChI=1S/C14H29O2P.ClH/c1-4-7-10-17(11-8-5-2,12-9-6-3)13-14(15)16;/h4-13H2,1-3H3;1H |
InChIキー |
BAMIMZOBAMEDBE-UHFFFAOYSA-N |
SMILES |
CCCC[P+](CCCC)(CCCC)CC(=O)O.[Cl-] |
正規SMILES |
CCCC[P+](CCCC)(CCCC)CC(=O)O.[Cl-] |
その他のCAS番号 |
1519-43-3 |
同義語 |
Phosphonium, tributyl(carboxymethyl)-, chloride |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

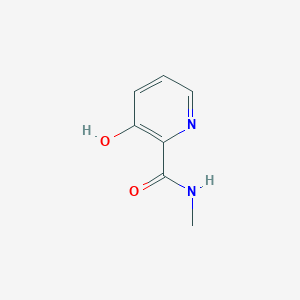
![[2,2-Dichloro-3-(4-chlorophenyl)-3-hydroxypropyl] carbamate](/img/structure/B73795.png)
